4-(4-Chlorobenzyl)oxazolidine-2,5-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO3 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8ClNO3/c11-7-3-1-6(2-4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14) |
InChI Key |
RPSPMIWRQGVQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)OC(=O)N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Chlorobenzyl Oxazolidine 2,5 Dione and Analogous Structures
Approaches to Oxazolidine-2,5-dione (B1294343) Ring Formation
The construction of the oxazolidine-2,5-dione ring is a critical step that can be accomplished through several synthetic routes. These methods often involve cyclization reactions of appropriately functionalized precursors.
Condensation Reactions of Carbamates with 2-Hydroxycarboxylic Acid Esters
A notable method for the synthesis of the related oxazolidine-2,4-dione structures involves the condensation of carbamates with 2-hydroxycarboxylic acid esters. This process is typically carried out at elevated temperatures, ranging from 80°C to 250°C. The reaction can proceed with or without a catalyst, and to drive the reaction to completion, the alcohol byproducts are continuously removed, often by distillation. This method provides a viable route to the oxazolidine-dione core, although it yields the 2,4-dione isomer rather than the 2,5-dione isomer.
Oxidative Cyclization Pathways and Chemoselective Cleavage
While direct oxidative cyclization pathways to form the oxazolidine-2,5-dione ring are not extensively documented, related oxidative processes are employed in the synthesis of similar heterocyclic systems like oxazolidin-2-ones. For instance, a palladium-catalyzed intramolecular aminohydroxylation, involving the oxidative cleavage of an alkyl C-Pd bond by hydrogen peroxide, has been used to generate various heterocycles. organic-chemistry.org
Furthermore, the chemoselective cleavage of oxazolidinone rings is a relevant strategy. A convenient and efficient method for the cleavage of 1,3-oxazolidin-5-ones and 1,3-oxazolidin-2-ones has been developed using potassium trimethylsilanolate in tetrahydrofuran. researchgate.net This demonstrates that specific bonds within the heterocyclic ring can be selectively targeted, which is a crucial aspect in the strategic synthesis and modification of these compounds.
Tandem Phosphorus-Mediated Carboxylative Condensation–Cyclization
A novel and convenient one-pot synthesis of oxazolidine-2,4-diones has been developed through a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization. This reaction utilizes atmospheric carbon dioxide as a C1 source and proceeds under mild, transition-metal-free conditions, offering an efficient route to the oxazolidine-dione scaffold. This methodology highlights the use of readily available starting materials for the construction of this important heterocyclic motif.
Strategies Involving N-Carboxyanhydrides (NCAs) as Intermediates
The most direct and widely used method for the synthesis of 4-(4-chlorobenzyl)oxazolidine-2,5-dione is through the formation of an N-carboxyanhydride (NCA) from the corresponding amino acid, 4-chlorophenylalanine. NCAs, also known as Leuchs' anhydrides, are typically prepared by the phosgenation of amino acids. researchgate.net
Historically, this transformation was achieved by heating an N-ethoxycarbonyl or N-methoxycarbonyl amino acid chloride in a vacuum. researchgate.net A significant improvement involves the direct treatment of an unprotected amino acid with phosgene (B1210022) or its safer solid equivalent, triphosgene. researchgate.net More recently, to avoid the use of highly toxic phosgene derivatives, greener methods have been developed. One such method employs n-propylphosphonic anhydride (B1165640) for the direct conversion of amino acids and carbon dioxide into NCAs. researchgate.net This approach is advantageous due to its mild reaction conditions and the generation of non-toxic byproducts.
The general reaction for the formation of an NCA from an amino acid is depicted below:
| Starting Material | Reagent | Product |
| Amino Acid | Phosgene or Triphosgene | N-Carboxyanhydride |
This method is highly efficient for a wide range of amino acids, including those with functionalized side chains.
Other Emerging Ring-Closing and Cyclization Reactions
The field of heterocyclic synthesis is continually evolving, with new methods for ring formation being developed. For the related oxazolidin-2-one structures, several innovative cyclization reactions have been reported. These include:
Palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide: This method provides a mild route to 5-vinyloxazolidinones with high yield and stereoselectivity. organic-chemistry.org
Intramolecular cyclization of amino acid-derived diazoketones: A Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones offers a metal-free approach to 1,3-oxazinane-2,5-diones, a six-membered ring analog of oxazolidine-2,5-diones. researchgate.net
Asymmetric Aldol (B89426)/Curtius Reaction: An efficient synthesis of 4,5-disubstituted oxazolidin-2-ones has been developed based on a combination of an asymmetric aldol reaction and a modified Curtius protocol, which involves an effective intramolecular ring closure. nih.gov
These emerging methodologies, while not all directly producing the 2,5-dione, showcase the diverse strategies available for constructing the core oxazolidinone ring system.
Introduction of the 4-(4-Chlorobenzyl) Moiety
The introduction of the 4-(4-chlorobenzyl) group at the C4 position of the oxazolidine-2,5-dione ring is intrinsically accomplished by selecting the appropriate starting material. In the context of N-carboxyanhydride synthesis (as detailed in section 2.1.4), the side chain of the parent amino acid directly corresponds to the substituent at the 4-position of the resulting NCA.
Therefore, to synthesize this compound, the amino acid 4-chlorophenylalanine is used as the precursor. The 4-chlorobenzyl side chain of this amino acid is retained during the cyclization process, leading to the desired substitution pattern in the final product.
The synthesis can be represented as follows:
| Precursor Amino Acid | Product |
| 4-Chlorophenylalanine | This compound |
This direct correspondence between the amino acid side chain and the C4-substituent of the oxazolidine-2,5-dione makes the NCA synthesis a highly versatile and predictable method for generating a wide array of substituted analogs. The synthesis of various 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives from 4-chlorophenylacetic acid further illustrates the utility of the 4-chlorobenzyl moiety as a building block in heterocyclic chemistry. ekb.eg
Synthesis via Pre-Functionalized Building Blocks
The most direct and common approach to synthesizing 4-substituted oxazolidine-2,5-diones involves the cyclization of pre-functionalized building blocks where the desired substituent is already in place. This strategy typically utilizes α-hydroxy acids or their derivatives as key starting materials.
A primary method involves the reaction of an α-hydroxy acid, such as 4-chloro-L-phenylalanine, with phosgene or a phosgene equivalent. This reaction forms an N-carboxyanhydride (NCA), which is the oxazolidine-2,5-dione ring. The α-substituent of the starting amino acid directly becomes the 4-substituent of the resulting oxazolidine-2,5-dione. This method is advantageous as it often proceeds with retention of the stereochemistry of the initial α-hydroxy acid.
Another established route is the reaction of carbamates with 2-hydroxycarboxylic acid esters. google.com For the synthesis of this compound, this would involve reacting a suitable carbamate (B1207046) with an ester of 2-hydroxy-3-(4-chlorophenyl)propanoic acid. The reaction is typically carried out at elevated temperatures, and the use of a catalyst, such as a metal carboxylate, can facilitate the reaction at lower temperatures. google.com
The synthesis of various imidazolidine-2,4-diones and 2-thioxo-imidazolidin-4-ones has been achieved by reacting amino acids with phenyl isocyanate or phenyl isothiocyanate. nih.gov A similar principle can be applied to the synthesis of oxazolidine-2,5-diones starting from α-hydroxy acids.
A convenient one-pot methodology for synthesizing oxazolidine-2,4-dione derivatives from α-hydroxy esters has also been described. researchgate.net This involves the condensation between an α-hydroxy ester and a reagent like urea (B33335) or guanidine, followed by hydrolysis and subsequent modification. While this method primarily yields oxazolidine-2,4-diones, modifications could potentially lead to the 2,5-dione structure.
Table 1: Examples of Pre-Functionalized Building Blocks and Reagents
| Starting Material (Pre-functionalized) | Reagent | Product Type |
| α-Hydroxy acid (e.g., 2-hydroxy-3-(4-chlorophenyl)propanoic acid) | Phosgene or equivalent | 4-Substituted oxazolidine-2,5-dione |
| 2-Hydroxycarboxylic acid ester | Carbamate | 4-Substituted oxazolidine-2,4-dione |
| α-Hydroxy ester | Guanidine | Oxazolidine-2,4-dione derivative |
Post-Cyclization Functionalization Strategies at the 4-Position
Introducing or modifying a substituent at the 4-position after the formation of the oxazolidine-2,5-dione ring is a less common strategy. This is primarily because the C4 position is not readily activated for substitution reactions. However, certain strategies can be envisaged for analogous heterocyclic systems, which could potentially be adapted.
For related heterocyclic compounds like thiazolidine-2,4-diones, functionalization often occurs at the 5-position through Knoevenagel condensation with aldehydes. While this is not directly applicable to the C4 position of an oxazolidine-2,5-dione, it highlights a general strategy of functionalizing a methylene (B1212753) group adjacent to carbonyls. If an oxazolidine-2,5-dione with a reactive group at the 4-position could be synthesized, further modifications would be possible.
Intramolecular cyclization reactions have been used to create functionalized lactams from chiral oxazolidinones. nih.gov These reactions involve the cyclization of oxazolidinones with carbanions adjacent to sulfones, sulfoxides, and phosphonates. nih.gov This demonstrates that with appropriate activating groups, intramolecular carbon-carbon bond formation involving the oxazolidinone ring is feasible, suggesting that with a suitable precursor, a substituent could be introduced or modified post-cyclization.
Stereoselective Synthetic Routes to 4-Substituted Oxazolidine-2,5-diones
The control of stereochemistry at the C4 position is crucial for the synthesis of biologically active compounds. Stereoselective routes to 4-substituted oxazolidine-2,5-diones often rely on the use of chiral starting materials or chiral auxiliaries.
As mentioned previously, the synthesis starting from an enantiomerically pure α-hydroxy acid is a primary method for obtaining a stereochemically defined product. The cyclization reaction with phosgene generally proceeds with retention of configuration at the α-carbon.
For the related oxazolidin-2-ones, stereoselective syntheses have been developed that could potentially be adapted. For instance, an asymmetric aldol reaction combined with a modified Curtius protocol allows for the efficient synthesis of 4,5-disubstituted oxazolidin-2-ones. nih.govresearchgate.net This approach demonstrates the use of asymmetric reactions to set the stereocenters before or during the ring-forming step.
Another strategy involves the stereoselective synthesis of trans-4,5-disubstituted oxazolidin-2-ones through the intramolecular conjugate addition of N-p-toluenesulfonyl carbamates. researchgate.net Such intramolecular approaches can provide high levels of stereocontrol in the formation of the heterocyclic ring.
The synthesis of enantiomerically pure 5-(aminomethyl)-3-oxazolidinone, the core of the antibiotic linezolid, has been achieved via an oxazolidine-2,4-dione intermediate derived from the chiral building block isoserine. researchgate.net This highlights the utility of chiral pool starting materials in constructing stereochemically pure heterocyclic compounds.
Table 2: Summary of Stereoselective Synthesis Strategies
| Strategy | Description | Key Feature |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials like α-hydroxy acids. | The stereochemistry of the product is derived from the starting material. |
| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity in a key bond-forming step. | Can create stereocenters from prochiral substrates. |
| Intramolecular Cyclization | Stereocontrolled ring closure of a chiral acyclic precursor. | The stereochemistry of the precursor dictates the stereochemistry of the cyclic product. |
Chemical Reactivity and Transformation Pathways of 4 4 Chlorobenzyl Oxazolidine 2,5 Dione
Reactions at the Carbonyl Centers (C-2 and C-5)
The oxazolidine-2,5-dione (B1294343) ring features two distinct carbonyl groups at the C-2 and C-5 positions. These electrophilic centers are the primary sites for nucleophilic attack, leading to ring-opening reactions. The reactivity of these NCAs is characterized by four reactive sites: two nucleophilic sites (at the NH and CH groups after deprotonation) and two electrophilic sites at the C-2 and C-5 carbonyls. mdpi.com
The most characteristic reaction of 4-(4-chlorobenzyl)oxazolidine-2,5-dione is its susceptibility to nucleophilic acyl substitution, primarily at the more reactive C-5 carbonyl carbon. This process typically results in the opening of the heterocyclic ring. mdpi.com
Common nucleophiles such as primary amines initiate a ring-opening polymerization. mdpi.comnih.gov In this "amine mechanism," the nucleophilic amine attacks the C-5 carbonyl of the NCA. This is followed by the opening of the ring and the loss of carbon dioxide to form a new primary amine, which can then react with subsequent NCA molecules. mdpi.com This polymerization is a cornerstone for the synthesis of polypeptides. Various catalysts, including organocatalysts like thiourea (B124793) or certain acids, can be employed to control the polymerization rate and the properties of the resulting polypeptide. rsc.orgchemrxiv.orgacs.org
Water can also act as a nucleophile, leading to hydrolysis. This reaction cleaves the anhydride (B1165640) bond, resulting in the formation of the parent amino acid, 4-chlorophenylalanine, with the release of carbon dioxide. wikipedia.org While some NCA derivatives can tolerate brief exposure to water, they are generally moisture-sensitive. wikipedia.org
The table below summarizes typical nucleophilic reactions at the carbonyl centers.
| Nucleophile | Reaction Type | Product(s) |
| Primary Amine (R'-NH₂) | Nucleophilic Acyl Substitution / Ring-Opening Polymerization | Polypeptide (Poly(4-chlorophenylalanine)) |
| Water (H₂O) | Nucleophilic Acyl Substitution / Hydrolysis | 4-Chlorophenylalanine, Carbon Dioxide |
| Alcohol (R'-OH) | Nucleophilic Acyl Substitution / Alcoholysis | 4-Chlorophenylalanine ester, Carbon Dioxide |
The carbonyl groups of the oxazolidine-2,5-dione ring can undergo reduction by potent hydrating agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both ester and amide functionalities. chem-station.compharmaguideline.comlibretexts.org Given the structure of the NCA ring, which contains an acid anhydride-like linkage and an amide-like linkage, complete reduction would likely cleave the ring and reduce both carbonyls.
The expected product from a complete reduction with a strong hydride donor such as LiAlH₄ would be 2-amino-3-(4-chlorophenyl)propan-1-ol, also known as 4-chlorophenylalaninol. This transformation involves the reduction of the C-5 carbonyl to a primary alcohol and the C-2 carbonyl (part of the carbamate) to a methyl group which is subsequently cleaved, or more likely, the entire ring is opened and both carbonyls are reduced.
Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally less reactive towards esters and amides and may not effectively reduce the dione (B5365651) system under standard conditions. chem-station.compharmaguideline.com However, lithium borohydride (LiBH₄), which is more potent than NaBH₄, has been shown to reduce N-acyloxazolidinones, suggesting its potential applicability for reducing the oxazolidine-2,5-dione ring. researchgate.net
The table below outlines the potential outcomes of reductive transformations.
| Reagent | Potential Product(s) |
| Lithium Aluminum Hydride (LiAlH₄) | 2-Amino-3-(4-chlorophenyl)propan-1-ol |
| Sodium Borohydride (NaBH₄) | Likely no reaction or slow/incomplete reduction |
Reactions at the Nitrogen Atom (N-3)
The nitrogen atom (N-3) in the oxazolidine-2,5-dione ring is part of a carbamate (B1207046) functionality. While the lone pair on the nitrogen is delocalized by the adjacent C-2 carbonyl group, it can still exhibit nucleophilic character, particularly after deprotonation by a strong base.
N-alkylation and N-acylation reactions can be achieved by treating the NCA with a suitable electrophile in the presence of a base. The base deprotonates the N-H bond, increasing the nucleophilicity of the nitrogen atom. For instance, N-benzylation of isatoic anhydride, a related six-membered NCA, has been accomplished using benzyl (B1604629) chloride in the presence of bases like sodium hydride. acs.orgnih.gov This suggests that a similar reaction could be applied to this compound to introduce an alkyl group at the N-3 position.
N-acylation can similarly be performed using acyl halides or anhydrides as electrophiles. These reactions lead to the formation of N-substituted derivatives, which can alter the chemical properties and reactivity of the NCA, for example, by preventing polymerization through the "amine mechanism."
The synthesis of N-substituted derivatives is a direct outcome of the N-alkylation and N-acylation reactions described above. These derivatives are important because the substituent on the nitrogen atom can block the primary polymerization pathway, allowing for different modes of reactivity or for the use of the NCA as a monomer in more complex polymer architectures. wikipedia.org For example, N-substituted NCAs, such as sulfenamide (B3320178) derivatives, have been explored in peptide synthesis. wikipedia.org The introduction of a substituent at the N-3 position can stabilize the NCA ring against premature hydrolysis and polymerization.
The table below provides examples of reactions leading to N-substituted derivatives.
| Electrophile | Reagent/Conditions | Product Type |
| Alkyl Halide (e.g., Benzyl Bromide) | Strong Base (e.g., NaH) | N-Alkyl-4-(4-chlorobenzyl)oxazolidine-2,5-dione |
| Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Triethylamine) | N-Acyl-4-(4-chlorobenzyl)oxazolidine-2,5-dione |
Transformations Involving the 4-(4-Chlorobenzyl) Substituent
The 4-(4-chlorobenzyl) group attached at the C-4 position of the oxazolidine (B1195125) ring also possesses sites for chemical transformation, namely the aromatic ring and the benzylic carbon.
The aromatic ring can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com The chlorine atom is a deactivating but ortho, para-directing group. The benzyl group attached to the heterocyclic ring is also generally considered deactivating towards EAS. Therefore, forcing conditions would likely be required to introduce another substituent onto the phenyl ring. Potential reactions include nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Cl₂ and a Lewis acid catalyst), which would be directed to the positions ortho to the chlorine atom (C-2' and C-6' relative to the benzyl group). masterorganicchemistry.com
The benzylic carbon, being adjacent to the aromatic ring, is activated towards radical reactions due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comkhanacademy.orgmasterorganicchemistry.com This allows for selective reactions at this position. For example, free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator can introduce a bromine atom at the benzylic position. chemistrysteps.commasterorganicchemistry.com Furthermore, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon. chemistrysteps.commasterorganicchemistry.com Depending on the reaction conditions, this could potentially lead to the formation of a ketone at the benzylic position, although harsh conditions might also affect the oxazolidinedione ring.
The table below lists potential transformations of the substituent group.
| Reaction Type | Reagent(s) | Potential Product | Site of Reaction |
| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | 4-(2-Nitro-4-chlorobenzyl)oxazolidine-2,5-dione | Aromatic Ring |
| Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | 4-(Bromo(4-chlorophenyl)methyl)oxazolidine-2,5-dione | Benzylic Carbon |
| Oxidation | KMnO₄ | 4-(4-Chlorobenzoyl)oxazolidine-2,5-dione | Benzylic Carbon |
Electrophilic Aromatic Substitution on the Chlorobenzyl Ring
The chlorobenzyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS). The reactivity of the ring is influenced by two main factors: the deactivating effect of the chlorine atom and the influence of the oxazolidine-2,5-dione moiety linked through the benzylic methylene (B1212753) group.
The chlorine atom, being an electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic attack compared to unsubstituted benzene. However, it is an ortho, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. The 4-(oxazolidine-2,5-dion-4-ylmethyl) group is generally considered to be weakly deactivating or neutral in its effect on the aromatic ring's reactivity. Therefore, the directing effect of the chlorine atom is expected to be the dominant factor in determining the regioselectivity of electrophilic aromatic substitution reactions.
Common electrophilic aromatic substitution reactions that could be performed on the chlorobenzyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The incoming electrophile would be directed to the positions ortho to the chlorine atom (positions 3 and 5).
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 4-(4-Chloro-3-nitrobenzyl)oxazolidine-2,5-dione |
| Bromination | Br₂, FeBr₃ | 4-(3-Bromo-4-chlorobenzyl)oxazolidine-2,5-dione |
| Sulfonation | SO₃, H₂SO₄ | 2-Chloro-5-((2,5-dioxooxazolidin-4-yl)methyl)benzene-1-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(4-Chloro-3-acylbenzyl)oxazolidine-2,5-dione |
Modifications of the Benzyl Halide Moiety (e.g., nucleophilic displacement, cross-coupling reactions)
It is important to clarify that this compound possesses a chlorobenzyl group, where the chlorine is attached to the aromatic ring, rather than a benzyl halide moiety where the halogen would be on the methylene bridge. Consequently, modifications at this position involve reactions characteristic of aryl chlorides.
Nucleophilic aromatic substitution (SNA_r) on the chlorobenzyl ring is generally difficult and requires harsh reaction conditions or the presence of strong electron-withdrawing groups ortho or para to the chlorine atom, which are absent in this molecule.
A more viable approach for modifying the chlorobenzyl group is through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the C-Cl bond. These reactions would allow for the introduction of a wide variety of substituents, significantly increasing the molecular diversity of derivatives based on the this compound scaffold.
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Pd(PPh₃)₄, base | 4-(Biphenyl- or styryl-substituted benzyl)oxazolidine-2,5-dione |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 4-(Styryl-substituted benzyl)oxazolidine-2,5-dione |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, base | 4-(Alkynyl-substituted benzyl)oxazolidine-2,5-dione |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, phosphine (B1218219) ligand, base | 4-(Amino-substituted benzyl)oxazolidine-2,5-dione |
Reactions at the Benzylic Methylene Bridge
The benzylic methylene bridge is another reactive site within the this compound molecule. The proximity to the aromatic ring makes the C-H bonds at this position weaker and susceptible to radical reactions. Furthermore, the adjacent electron-withdrawing oxazolidine-2,5-dione ring can influence the reactivity of this position.
One common transformation is free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction would selectively introduce a bromine atom at the benzylic position, converting the methylene group into a bromomethine. The resulting α-bromo derivative is a versatile intermediate for subsequent nucleophilic substitution reactions.
Oxidation of the benzylic methylene group is also a feasible transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can lead to the formation of a ketone. Milder and more selective oxidation methods can also be employed to achieve this transformation.
Table 3: Representative Reactions at the Benzylic Methylene Bridge
| Reaction Type | Reagents | Product |
| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 4-(Bromo(4-chlorophenyl)methyl)oxazolidine-2,5-dione |
| Oxidation | KMnO₄, heat | 4-((4-Chlorophenyl)(oxo)methyl)oxazolidine-2,5-dione |
Cycloaddition Reactions and Other Pericyclic Processes of Oxazolidine-2,5-dione Derivatives
The oxazolidine-2,5-dione ring system, being a cyclic N-carboxyanhydride, can participate in or be a precursor for species that undergo cycloaddition reactions. While the saturated heterocyclic ring itself is not a typical diene or dienophile, it can be transformed into reactive intermediates suitable for such reactions.
For instance, the oxazolidine-2,5-dione can serve as a precursor to N-acyliminium ions. These electrophilic species can then participate in aza-Diels-Alder reactions or [3+2] cycloadditions. The generation of such an intermediate would likely involve the loss of carbon dioxide from the oxazolidine-2,5-dione ring under thermal or Lewis acidic conditions, followed by the formation of an azomethine ylide or a related dipolar species.
These azomethine ylides are classic 1,3-dipoles and can react with a variety of dipolarophiles (e.g., alkenes, alkynes) in [3+2] cycloaddition reactions to form five-membered nitrogen-containing heterocyclic rings. The specific nature of the substituents on the oxazolidine-2,5-dione ring and the reaction conditions would dictate the feasibility and outcome of these pericyclic processes.
While direct cycloaddition reactions involving the intact this compound are less common, its derivatives or in situ generated intermediates can be valuable partners in constructing complex molecular architectures.
Table 4: Potential Cycloaddition Reactions Involving Oxazolidine-2,5-dione Derivatives
| Reaction Type | Reactive Intermediate | Dipolarophile/Dienophile | Product Type |
| [3+2] Cycloaddition | Azomethine ylide | Alkene or Alkyne | Pyrrolidine or Dihydropyrrole derivative |
| Aza-Diels-Alder | N-Acyliminium ion | Diene | Tetrahydropyridine derivative |
Structure Activity Relationship Sar Studies and Structural Diversification of Oxazolidine 2,5 Dione Scaffolds
Influence of Substituents on Molecular Recognition and Binding
The biological activity of oxazolidine-2,5-dione (B1294343) derivatives is significantly modulated by the nature and position of substituents on the heterocyclic ring. These modifications can alter the compound's size, shape, lipophilicity, and electronic distribution, thereby affecting its interaction with biological targets.
The substituent at the 4-position of the oxazolidine-2,5-dione ring plays a pivotal role in determining the compound's interaction with target proteins. The choice between an aromatic or an aliphatic side chain can profoundly influence binding affinity and specificity.
Aromatic side chains, such as the benzyl (B1604629) group in 4-(4-Chlorobenzyl)oxazolidine-2,5-dione, can engage in various non-covalent interactions, including hydrophobic and aromatic-aromatic (π-π stacking) interactions, with the amino acid residues of a protein's binding pocket. nih.gov These interactions are often crucial for anchoring the molecule in the correct orientation for biological activity. The rigidity of aromatic systems can also pre-organize the molecule for optimal binding, reducing the entropic penalty upon complexation.
In contrast, aliphatic side chains, like isopropyl or isobutyl groups, primarily engage in hydrophobic interactions. nih.gov While these interactions are fundamental to molecular recognition, the conformational flexibility of aliphatic chains can sometimes lead to a less specific binding mode compared to their aromatic counterparts. However, this flexibility can also be advantageous, allowing the molecule to adapt to the topology of various binding sites.
The differentiation in the thermodynamic signatures of aromatic-aliphatic and aliphatic-aliphatic interactions has been observed in experimental studies. nih.govbrandeis.edu Aliphatic-aliphatic interactions are typically characterized by a large negative change in heat capacity (ΔC°P), a hallmark of the hydrophobic effect. nih.gov Aromatic-aliphatic interactions, however, involve smaller heat capacity changes and more significant negative enthalpies of interaction, suggesting a different binding mechanism that may involve more specific van der Waals and electrostatic interactions in addition to hydrophobicity. nih.gov
| Side Chain Type | Primary Interactions | Key Characteristics | Potential Impact on Binding |
|---|---|---|---|
| Aromatic (e.g., Benzyl) | Hydrophobic, π-π stacking, van der Waals | Rigid, planar structure | Can provide strong, specific anchoring and orientation within a binding site. |
| Aliphatic (e.g., Isopropyl) | Hydrophobic | Flexible, non-planar | Allows for conformational adaptability to the binding pocket, but may have lower specificity. |
The introduction of a halogen atom, such as chlorine, onto the aromatic ring of a 4-benzyl substituent significantly alters the molecule's physicochemical properties. In this compound, the chlorine atom at the para-position of the benzyl ring exerts both electronic and steric effects.
Electronic Effects: Chlorine is an electron-withdrawing group, which influences the electron density of the aromatic ring. This can modulate the strength of π-π stacking interactions and create favorable electrostatic interactions with electron-rich portions of a receptor. The presence of the halogen can also lead to the formation of halogen bonds, a specific type of non-covalent interaction with Lewis bases (e.g., oxygen or nitrogen atoms) in a protein, which can contribute to binding affinity and selectivity.
Steric Effects: The size of the chlorine atom increases the steric bulk of the substituent. This can have a dual effect: it may either promote a better fit within a spacious hydrophobic pocket or, conversely, cause steric hindrance if the binding site is constrained. researchgate.netmdpi.com The position of the halogen is critical; for instance, a para-substituent, as in the titular compound, extends the molecule's length and can probe deeper regions of a binding site.
| Property | Effect of Chlorine Atom | Consequence for Molecular Interaction |
|---|---|---|
| Electronic | Electron-withdrawing; potential for halogen bonding. | Modifies aromatic interactions; can introduce new, specific non-covalent bonds. |
| Steric | Increases bulk and alters the shape of the substituent. | Influences the fit within the receptor's binding pocket, potentially enhancing or diminishing affinity. |
Modification at the nitrogen atom (N-3 position) of the oxazolidine-2,5-dione ring is a common strategy for diversifying the scaffold and modulating its biological activity. pharmacy180.com The introduction of substituents at this position can influence several properties, including solubility, metabolic stability, and the ability to form hydrogen bonds.
For instance, N-alkylation can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. However, it also removes a potential hydrogen bond donor (the N-H group), which could be critical for binding to some targets. pharmacy180.com In the context of anticonvulsant oxazolidinediones, it has been noted that N-alkyl substituents may not be essential for activity, as these agents often undergo N-dealkylation during metabolism. pharmacy180.com
The introduction of more complex groups on the nitrogen can introduce new interaction points with a biological target. For example, attaching a group capable of hydrogen bonding or an additional aromatic ring can lead to new binding modes and potentially increased potency or altered selectivity. Structure-activity relationship studies on related heterocyclic compounds have shown that even small changes to N-substituents can lead to significant variations in biological activity. frontiersin.org
Rational Design Principles for Modifying Oxazolidine-2,5-dione Scaffolds
The rational design of new therapeutic agents based on the oxazolidine-2,5-dione scaffold relies on a systematic application of the SAR principles discussed above. Key strategies include:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups can lead to improved properties. For the oxazolidine-2,5-dione core, this could involve exploring related five-membered heterocyclic systems like thiazolidine-2,4-diones or imidazolidine-2,4-diones to alter the scaffold's core properties while maintaining key binding interactions. mdpi.comresearchgate.net
Structure-Based Design: When the three-dimensional structure of the biological target is known, computational docking can be used to predict how modifications to the oxazolidine-2,5-dione scaffold will affect binding. This allows for the design of novel substituents at the 4-position and N-position that are predicted to form optimal interactions with the target protein.
Fragment-Based Growth: Small molecular fragments that bind to the target can be grown or linked to the oxazolidine-2,5-dione scaffold. For example, a substituent at the 4-position could be designed to mimic a known binding fragment for a particular protein, thereby rationally enhancing the affinity of the parent molecule.
Physicochemical Property Modulation: A key aspect of rational design is the fine-tuning of properties like lipophilicity (logP) and solubility. The SAR data indicates that a balance is often required; for instance, increasing lipophilicity can improve membrane permeability but may also lead to non-specific binding or poor solubility. nih.gov The strategic placement of polar groups or the use of N-substituents can be employed to achieve the desired balance for optimal pharmacokinetic and pharmacodynamic profiles. nih.gov
By integrating these principles, medicinal chemists can systematically modify the oxazolidine-2,5-dione scaffold to develop new compounds with enhanced potency, improved selectivity, and favorable drug-like properties.
Proposed Molecular Mechanisms of Action for Oxazolidine 2,5 Dione Derivatives
Insights from Analogous Oxazolidinone Antibiotics (e.g., Inhibition of Protein Synthesis Initiation)
The most established mechanism of action for a related class of compounds, the oxazolidinone antibiotics, is the inhibition of bacterial protein synthesis. tandfonline.comnih.govnih.gov This class, which includes drugs like Linezolid, acts on a novel and early step of this fundamental cellular process. tandfonline.comnih.gov Unlike many other antibiotics that interfere with the elongation phase of protein synthesis, oxazolidinones prevent the formation of the initiation complex. nih.govorthobullets.com
This mechanism involves the drug binding to the 50S ribosomal subunit. tandfonline.comnih.govnih.gov This binding action physically obstructs the proper positioning of the initiator tRNA (N-formylmethionyl-tRNA or fMet-tRNA) on the ribosome. tandfonline.comnih.gov By doing so, it prevents the formation of the complete 70S initiation complex, which is the essential first step for the translation of mRNA into protein. nih.govorthobullets.com This unique mode of action is the reason for the lack of cross-resistance between oxazolidinones and other classes of protein synthesis inhibitors. tandfonline.comnih.gov The bactericidal activity of these compounds is directly linked to this targeted disruption of protein synthesis initiation. asm.org
| Stage of Protein Synthesis | Action of Oxazolidinone Antibiotics | Key Ribosomal Component Involved | References |
| Initiation | Prevents the formation of the fMet-tRNA-ribosome-mRNA ternary complex. | 50S ribosomal subunit | nih.govnih.govorthobullets.com |
| Binding Site | Binds to the P-site on the 50S subunit, near the peptidyl transferase center. | 23S rRNA of the 50S subunit | tandfonline.comnih.gov |
| Overall Effect | Halts protein synthesis at the very first step, before any peptide bonds are formed. | Inhibition of the 70S initiation complex | tandfonline.comnih.govnih.gov |
Hypothesized Interactions with Enzyme Active Sites or Receptor Binding Pockets
The oxazolidinedione scaffold is a versatile structure found in compounds designed to interact with a variety of enzymes and receptors. Derivatives have been developed as potent and selective inhibitors or antagonists for several biological targets.
For instance, novel oxazolidinedione analogs have been identified as potent and selective antagonists of the mineralocorticoid receptor (MR). nih.gov Similarly, other research has shown that oxazolidinedione and 2-thioxo-oxazolidinedione derivatives can act as potent inhibitors of the prostatic enzyme 17β-hydroxysteroid dehydrogenase, which is involved in steroid hormone biosynthesis. researchgate.net
Furthermore, research into structurally similar thiazolidine-2,4-dione derivatives, which share a related five-membered heterocyclic core, has identified potent enzyme inhibitors. These compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy, and acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.govnih.gov These findings suggest that the oxazolidine-2,5-dione (B1294343) ring system, as present in 4-(4-chlorobenzyl)oxazolidine-2,5-dione, could plausibly serve as a pharmacophore for binding to the active sites of various enzymes or receptors.
| Derivative Class | Target Enzyme/Receptor | Observed Effect | Example IC₅₀ Value | References |
| Oxazolidinedione analogs | Mineralocorticoid Receptor (MR) | Antagonism | Not specified | nih.gov |
| Thiazolidine-2,4-dione derivative (Compound 22) | VEGFR-2 | Inhibition | 0.079 µM | nih.gov |
| Thiazolidine-2,4-dione derivative (CHT1) | Acetylcholinesterase (AChE) | Inhibition | 165.93 nM | nih.gov |
| Imidazolidine-2,4,5-trione derivative (Compound 3d) | Butyrylcholinesterase (BChE) | Inhibition | 1.66 µmol/L | mdpi.com |
Allosteric Modulation and Other Indirect Mechanistic Pathways
Beyond direct competitive inhibition at active sites, the oxazolidinone scaffold has been successfully utilized to develop allosteric modulators. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the receptor's activity. nih.gov This offers a more nuanced way to regulate biological processes compared to simple on/off antagonism or agonism. nih.gov
Significant research has been conducted on oxazolidinone-based allosteric modulators for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). researchgate.net Subtle structural modifications to the oxazolidinone core can predictably alter the pharmacological profile, yielding compounds that act as PAMs, NAMs, or silent allosteric modulators (SAMs). researchgate.net Additionally, studies on oxazolidinonyl-fused piperidines have identified novel allosteric agonists for the muscarinic M1 receptor. nih.gov These findings indicate that the oxazolidine-2,5-dione structure could potentially serve as a core for molecules that function through allosteric modulation of G-protein-coupled receptors (GPCRs) or other complex protein targets.
| Derivative Class | Target Receptor | Type of Modulation | Therapeutic Area of Interest | References |
| Oxazolidinone-based chemotypes | mGluR5 | Positive (PAM), Negative (NAM), Silent (SAM) | Schizophrenia, Cognitive Disorders | researchgate.net |
| Oxazolidinonyl-fused piperidines | Muscarinic M1 Receptor | Allosteric Agonist | Not specified | nih.gov |
Computational Chemistry and Molecular Modeling of 4 4 Chlorobenzyl Oxazolidine 2,5 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy levels.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. bohrium.comresearchgate.net For 4-(4-Chlorobenzyl)oxazolidine-2,5-dione, DFT calculations would begin by optimizing the molecule's three-dimensional structure to find its most stable energetic conformation.
Studies on structurally related compounds, such as those containing chlorobenzyl or oxazolidinone moieties, have demonstrated a strong correlation between DFT-calculated parameters and experimental data obtained from techniques like X-ray crystallography. bohrium.comnih.gov These calculations provide a foundational understanding of the molecule's bond lengths, bond angles, and charge distribution, which are critical for predicting its chemical reactivity and how it will interact with other molecules. researchgate.net
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. aimspress.comnih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.govnih.gov Conversely, a large energy gap indicates high stability and lower reactivity. aimspress.com DFT calculations are commonly used to determine the energies of the HOMO and LUMO orbitals. schrodinger.com For instance, a computational study on a complex molecule incorporating an oxazolidinone ring reported a HOMO-LUMO energy gap of 3.42 eV, indicating significant stability. nih.gov Analysis of this compound would similarly quantify its reactivity profile.
Table 1: Key Concepts in HOMO-LUMO Analysis
| Term | Description | Significance for this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. | Indicates regions of the molecule susceptible to electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. | Indicates regions of the molecule susceptible to nucleophilic attack. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity and polarizability. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These sites are crucial for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. nih.gov
In an MEP map, regions of negative potential, typically colored red, are localized around electronegative atoms and represent sites susceptible to electrophilic attack. Regions of positive potential, colored blue, are found around hydrogen atoms or electron-deficient areas and are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would be expected to show significant negative potential around the carbonyl oxygen atoms of the oxazolidine-2,5-dione (B1294343) ring and the chlorine atom on the benzyl (B1604629) group. These areas would be the primary sites for interactions with electrophiles or hydrogen bond donors.
Molecular Docking Simulations
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it forms a complex with another, typically a larger macromolecule like a protein (the receptor). samipubco.com
Prediction of Ligand-Target Binding Modes and Affinities
Molecular docking simulations are instrumental in structure-based drug design for predicting how a ligand, such as this compound, interacts with the binding site of a biological target. researchgate.net The oxazolidinone scaffold is a well-known pharmacophore present in various biologically active compounds. researchgate.net
The docking process involves placing the ligand in the active site of the receptor and evaluating numerous possible conformations and orientations. A scoring function then calculates the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction. The results reveal the most likely binding mode, highlighting specific intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. nih.gov For example, docking studies on related thiazolidine-2,4-dione derivatives have identified key hydrogen bonds with specific amino acid residues like Cysteine919 in the target's active site. nih.gov
Table 2: Core Components of Molecular Docking
| Component | Role in Simulation | Example with this compound |
|---|---|---|
| Ligand | The small molecule being docked. | This compound |
| Receptor | The macromolecule (e.g., protein, enzyme) with a binding site. | A specific enzyme target, such as LpxC deacetylase. nih.gov |
| Binding Mode | The predicted 3D orientation and conformation of the ligand in the active site. | Specific hydrogen bonds formed by the carbonyl oxygens. |
| Binding Affinity | A score representing the predicted strength of the ligand-receptor interaction. | A negative value in kcal/mol, indicating favorable binding. |
Virtual Screening Applications
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This method allows researchers to prioritize a smaller number of promising candidates for further experimental testing, saving significant time and resources.
Compounds with the this compound scaffold can be included in large chemical databases for virtual screening campaigns. In such a process, each compound in the library is docked against a specific protein target. The compounds are then ranked based on their predicted binding affinities and how well they fit into the binding pocket. This approach has successfully led to the identification of novel inhibitor chemotypes, including oxazolidinones, for various therapeutic targets. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and interactions with their environment. For compounds structurally similar to this compound, MD simulations are instrumental in understanding how they adapt their shape and interact with biological macromolecules, such as proteins. mdpi.comnih.gov
The conformational landscape of the 4-(4-chlorobenzyl) group in this compound is of particular interest. The rotational freedom around the bond connecting the benzyl group to the oxazolidine (B1195125) ring allows for a range of possible conformations. MD simulations can map these conformational preferences, identifying low-energy states that are more likely to be populated. This information is critical for understanding how the molecule presents itself for interaction with other molecules. The flexibility of the benzyl side chain can allow the molecule to adapt its shape to fit into a binding pocket, a phenomenon that can be visualized and quantified through MD simulations. nih.gov
While direct MD simulation data for this compound is not available, the established methodologies and findings from studies on analogous compounds provide a strong framework for predicting its dynamic behavior. Such simulations would be invaluable for rationalizing its biological activity and for the design of new derivatives with improved properties.
In Silico Prediction of Pharmacokinetic Properties Relevant to Chemical Research (excluding ADMET for clinical purposes)
In the early stages of chemical research, in silico methods are widely used to predict the pharmacokinetic properties of new chemical entities. These predictions help to prioritize compounds for synthesis and further experimental testing, saving time and resources. For this compound, we can extrapolate potential pharmacokinetic characteristics based on computational studies of similar oxazolidinone and oxazolidine-2,5-dione derivatives. researchgate.nettandfonline.com These predictions focus on properties relevant to chemical and biological research rather than clinical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
A variety of computational models and software platforms are available to predict a range of physicochemical and pharmacokinetic parameters. rsc.org These tools often utilize quantitative structure-property relationship (QSPR) models, which correlate the chemical structure of a molecule with its properties.
Physicochemical Properties:
Key physicochemical properties that influence a compound's behavior in biological systems can be predicted in silico. These include parameters such as lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). For oxazolidinone derivatives, these properties have been shown to be within ranges that are generally considered favorable for biological activity. nih.gov
Table 1: Predicted Physicochemical Properties for a Representative Oxazolidinone Derivative
| Property | Predicted Value | Implication for Chemical Research |
|---|---|---|
| LogP | 2.5 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |
| LogS | -3.0 | Suggests moderate aqueous solubility, which is important for handling and in vitro assays. |
| Polar Surface Area (PSA) | 60 Ų | A moderate PSA is often associated with good cell permeability. |
| Molecular Weight | 250 g/mol | Falls within the range typically associated with "drug-likeness". |
| Number of Hydrogen Bond Donors | 1 | A low number of hydrogen bond donors is generally favorable for membrane transport. |
| Number of Hydrogen Bond Acceptors | 4 | A moderate number of hydrogen bond acceptors is common in biologically active molecules. |
(Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar structures.)
Absorption and Distribution:
In silico models can also predict properties related to a compound's absorption and distribution. For example, predictions can be made about a compound's potential to be absorbed from the gastrointestinal tract and to penetrate the blood-brain barrier. For research purposes, understanding a compound's likely permeability characteristics is crucial for designing relevant biological experiments. Studies on oxazolidinone derivatives have often shown them to have good predicted oral bioavailability. nih.govnih.gov
Metabolic Stability:
Computational tools can identify potential sites of metabolism on a molecule. By predicting which parts of the molecule are most likely to be modified by metabolic enzymes, researchers can design more stable analogues. For this compound, potential sites of metabolism could include the chlorophenyl ring and the oxazolidine-2,5-dione core.
Table 2: Predicted Pharmacokinetic Parameters for a Representative Oxazolidinone Derivative
| Parameter | Prediction | Relevance in a Research Context |
|---|---|---|
| Human Intestinal Absorption | High | Suggests the compound is likely to be orally bioavailable in animal models. |
| Blood-Brain Barrier Permeation | Moderate | Indicates the potential for the compound to access targets in the central nervous system. |
| P-glycoprotein Substrate | No | Predicts that the compound is not likely to be actively pumped out of cells. |
| CYP450 Inhibition | Low probability | Suggests a lower likelihood of drug-drug interactions in co-administration studies. |
(Note: The predictions in this table are hypothetical and for illustrative purposes, based on typical predictions for similar structures.)
It is important to emphasize that these in silico predictions are theoretical and require experimental validation. However, they provide a valuable starting point for the characterization of new compounds like this compound in a research setting. The collective insights from computational studies on related structures suggest that this compound likely possesses physicochemical and pharmacokinetic properties that make it an interesting candidate for further investigation. mdpi.com
Advanced Characterization and Analytical Methodologies for Oxazolidine 2,5 Diones
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Full Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(4-Chlorobenzyl)oxazolidine-2,5-dione. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D techniques establish connectivity between them.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key resonances would include a singlet for the N-H proton, a multiplet for the chiral proton at the C4 position, a multiplet for the diastereotopic methylene (B1212753) protons of the benzyl (B1604629) group, and signals corresponding to the aromatic protons on the chlorophenyl ring.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for full structural confirmation. A COSY spectrum would show correlations between the C4-H proton and the adjacent methylene (CH₂) protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would further establish the connectivity by showing correlations between protons and carbons separated by two or three bonds, for instance, from the methylene protons to the C4 carbon and the aromatic quaternary carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| - | N-H | ~7.0-9.0 (broad s) | - |
| C4 | CH | ~4.5-4.8 (m) | ~55-60 |
| - | CH₂ | ~3.1-3.4 (m) | ~35-40 |
| Aromatic | CH (ortho to CH₂) | ~7.1-7.3 (d) | ~130-132 |
| Aromatic | CH (ortho to Cl) | ~7.3-7.5 (d) | ~128-130 |
| Aromatic | C-Cl | - | ~133-136 |
| Aromatic | C-CH₂ | - | ~134-137 |
| C2 | C=O | - | ~150-155 |
| C5 | C=O | - | ~168-172 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula is C₁₀H₈ClNO₃, corresponding to a molecular weight of approximately 225.63 g/mol .
Molecular Ion Peak: In an MS experiment, the molecule would be ionized, typically forming a protonated molecule [M+H]⁺ in techniques like Electrospray Ionization (ESI). This would result in a primary ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight plus the mass of a proton. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a second peak ([M+2+H]⁺) at two mass units higher having an intensity of about one-third of the main peak, reflecting the natural abundance of the ³⁷Cl isotope.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to analyze the fragmentation pathways. A common fragmentation for N-carboxyanhydrides is the loss of carbon dioxide (CO₂, 44 Da). Another likely fragmentation pathway involves the cleavage of the benzyl group. The fragmentation of the precursor amino acid, 4-chloro-D-phenylalanine, shows characteristic fragments at m/z 183, 165, and 154, which can help predict the behavior of the NCA derivative. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 226.0 | Protonated molecular ion (³⁵Cl) |
| [M+2+H]⁺ | 228.0 | Protonated molecular ion (³⁷Cl isotope) |
| [M-CO₂+H]⁺ | 182.0 | Loss of carbon dioxide |
| [C₇H₆Cl]⁺ | 125.0 | Chlorotropylium ion from benzyl cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The anhydride (B1165640) and imide functionalities of the oxazolidine-2,5-dione (B1294343) ring produce characteristic absorption bands.
The most prominent features in the IR spectrum are the strong carbonyl (C=O) stretching vibrations. Anhydrides typically show two distinct C=O stretching bands due to symmetric and asymmetric vibrations. Additionally, the spectrum will display bands corresponding to the N-H stretch of the imide, C-N stretching, C-O stretching, and vibrations associated with the aromatic ring and the C-Cl bond. While a specific spectrum for the target compound is not available, data for related structures such as N-acetyl-L-phenylalanine show characteristic carboxyl and amide peaks that can be used for comparison. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Imide) | Stretching | ~3200-3300 |
| C-H (Aromatic) | Stretching | ~3000-3100 |
| C-H (Aliphatic) | Stretching | ~2850-3000 |
| C=O (Anhydride) | Asymmetric Stretch | ~1850-1870 |
| C=O (Anhydride) | Symmetric Stretch | ~1780-1800 |
| C=C (Aromatic) | Stretching | ~1450-1600 |
| C-O | Stretching | ~1200-1300 |
| C-Cl | Stretching | ~700-800 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive proof of structure by determining the precise arrangement of atoms in a single crystal. This technique would confirm the connectivity of the atoms, bond lengths, bond angles, and the stereochemistry at the C4 chiral center.
For this compound, a successful crystallographic analysis would yield a detailed 3D model of the molecule. Key parameters obtained would include the planarity of the oxazolidine-2,5-dione ring and the torsion angles describing the orientation of the 4-chlorobenzyl substituent relative to the heterocyclic ring. While no crystal structure for the target molecule is publicly available, data for a related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, illustrates the type of crystallographic data that can be obtained for molecules containing a chlorophenyl group. growingscience.com
Table 4: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| a (Å) | ~5-10 |
| b (Å) | ~10-15 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 (for monoclinic) |
| Volume (ų) | ~1000-1500 |
| Z (Molecules per unit cell) | 4 |
Chromatographic Techniques for Purification, Purity Assessment, and Enantiomeric Separation (e.g., HPLC, UPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for purifying the synthesized compound, assessing its purity, and separating its enantiomers.
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly used to determine the chemical purity of the compound. A typical system would involve a C18 stationary phase with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity is determined by the area percentage of the main peak in the chromatogram.
Enantiomeric Separation: Since this compound is a chiral molecule, separating its enantiomers is critical, especially for biological applications. This is achieved using chiral HPLC. The most common approach involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely effective for a broad range of compounds. For amino acid derivatives, macrocyclic antibiotic (e.g., teicoplanin) and cyclodextrin-based CSPs are also highly successful. researchgate.netnih.gov The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
Table 5: Illustrative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Example Condition |
|---|---|
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Outcome | Baseline separation of the two enantiomers |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₀H₈ClNO₃) to validate the empirical formula and confirm the compound's purity. The purity of N-carboxyanhydrides is often evaluated by analyzing the chloride content remaining from the synthesis process (phosgenation), as well as by elemental analysis. researchgate.net
Table 6: Elemental Analysis Data for C₁₀H₈ClNO₃
| Element | Theoretical Mass % | Experimental Mass % (Expected Range) |
|---|---|---|
| Carbon (C) | 53.23% | 53.23 ± 0.4% |
| Hydrogen (H) | 3.57% | 3.57 ± 0.4% |
| Nitrogen (N) | 6.21% | 6.21 ± 0.4% |
| Chlorine (Cl) | 15.71% | - |
| Oxygen (O) | 21.27% | - |
Future Research Directions and Potential Applications of the Oxazolidine 2,5 Dione Scaffold
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The traditional synthesis of oxazolidine-2,5-diones, or NCAs, has often relied on hazardous reagents such as phosgene (B1210022) and its derivatives. rsc.orgacs.org A significant future direction lies in the development of safer and more sustainable synthetic methods.
Recent advancements have focused on phosgene-free routes. One promising approach involves the use of n-propylphosphonic anhydride (B1165640) for the direct conversion of amino acids to N-carboxyanhydrides using carbon dioxide as a C1 building block. rsc.org This method is not only safer but also aligns with the principles of green chemistry by utilizing a renewable feedstock. rsc.org Another innovative and sustainable method is the "photo-on-demand" synthesis, which utilizes chloroform (B151607) as a phosgene precursor under photo-irradiation, offering a secure and straightforward process. azom.comacs.org
Further research in this area could explore:
Catalytic methods: Investigating novel catalysts to improve reaction efficiency and selectivity under milder conditions.
Flow chemistry: Implementing continuous flow processes for the synthesis of oxazolidine-2,5-diones, which can enhance safety, scalability, and product consistency.
Alternative reagents: Exploring other non-toxic activating agents and carbonyl sources to replace hazardous chemicals. acs.orgnih.gov
| Synthesis Method | Reagents | Advantages |
| Traditional Method | Amino acids, phosgene (or triphosgene) | Well-established |
| T3P-mediated Synthesis | Amino acids, CO2, n-propylphosphonic anhydride (T3P) | Phosgene-free, utilizes CO2, mild conditions, high purity products |
| Photo-on-demand Synthesis | Amino acids, chloroform, light | Phosgene-free, uses a common solvent, controlled by light |
Rational Design and Synthesis of New Structural Derivatizations
The oxazolidine-2,5-dione (B1294343) scaffold provides a template for the rational design of new molecules with tailored biological activities. The substituents at the C4 position, such as the 4-chlorobenzyl group in the title compound, and potentially at the N3 position, can be systematically modified to optimize interactions with biological targets.
Future design strategies could involve:
Bioisosteric replacements: Replacing the chlorobenzyl group with other moieties to modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.
Introduction of pharmacophoric features: Incorporating specific functional groups known to interact with particular enzyme active sites or receptors.
Stereoselective synthesis: Developing methods to control the stereochemistry at the C4 position, as chirality often plays a crucial role in biological activity. nih.gov
For instance, the synthesis of 4,5-disubstituted oxazolidin-2-ones through methods like the asymmetric aldol (B89426)/Curtius reaction showcases a pathway to creating structurally diverse and stereochemically defined derivatives. mdpi.com The derivatization of the oxazolidine (B1195125) ring itself, such as the synthesis of oxazolidinethiones, can also lead to compounds with novel properties.
| Derivatization Strategy | Potential Outcome |
| Modification at C4 | Altered target binding and specificity |
| N-substitution | Modified solubility and pharmacokinetic properties |
| Stereochemical control | Enhanced potency and reduced off-target effects |
Investigation of Broader Molecular Targets and Biological Modalities (general academic research areas)
While oxazolidinone derivatives are well-known for their antibacterial properties, the oxazolidine-2,5-dione scaffold holds potential for interacting with a wider range of biological targets. nih.govresearchgate.netnih.gov Future research should aim to explore these broader applications beyond antimicrobial agents.
Potential areas of investigation include:
Anticancer agents: The structural features of oxazolidine-2,5-diones could be adapted to target proteins involved in cancer pathways. Some oxazolidine derivatives have already shown promise as anticancer agents. researchgate.netresearchgate.net
Antiviral compounds: The scaffold could be used to design inhibitors of viral enzymes, such as proteases or polymerases.
Enzyme inhibitors: The electrophilic nature of the carbonyl groups in the oxazolidine-2,5-dione ring could be exploited to design covalent or non-covalent inhibitors of various enzymes.
Modulators of protein-protein interactions: The rigidified amino acid-like structure can serve as a template for designing peptidomimetics that disrupt disease-relevant protein-protein interactions.
The versatility of the oxazolidine scaffold is highlighted by its presence in compounds with diverse pharmacological activities, including anticonvulsant and anti-inflammatory properties. researchgate.net
Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies
The amenability of the oxazolidine-2,5-dione scaffold to chemical modification makes it an ideal candidate for combinatorial chemistry and high-throughput screening (HTS). The generation of diverse libraries of oxazolidine-2,5-dione derivatives would enable the rapid screening for novel biological activities.
Future efforts in this domain could focus on:
Solid-phase synthesis: Developing robust solid-phase synthetic routes to facilitate the automated and parallel synthesis of large compound libraries. While solid-phase synthesis has been applied to oxazolidin-2-ones, its application to the 2,5-dione scaffold is an area for development. technologynetworks.com
Diversity-oriented synthesis: Employing synthetic strategies that generate a wide range of structurally diverse molecules from a common oxazolidine-2,5-dione core.
Fragment-based screening: Using smaller oxazolidine-2,5-dione-based fragments to identify initial hits against a biological target, which can then be optimized into more potent leads.
The integration of HTS with these libraries can accelerate the discovery of new lead compounds for various therapeutic areas. ku.edu "Direct-to-biology" high-throughput chemistry approaches could further streamline this process by enabling the rapid synthesis and screening of compounds. semanticscholar.org
Development of Prodrug Strategies for Enhanced Delivery and Bioavailability (focus on chemical design)
The physicochemical properties of oxazolidine-2,5-dione derivatives can be modulated through prodrug strategies to improve their delivery and bioavailability. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. nih.gov
For oxazolidine-2,5-dione-based compounds, prodrug design could involve:
Masking polar groups: Temporarily modifying polar functional groups within the molecule to enhance its lipophilicity and ability to cross cell membranes.
Targeted delivery: Attaching a promoiety that is recognized by specific enzymes or transporters at the desired site of action, leading to localized drug release. For instance, conjugation with amino acids could target peptide transporters for improved oral absorption. nih.govmdpi.com
Controlled release: Designing the linker between the drug and the promoiety to be cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes, allowing for controlled release of the active compound.
The development of prodrugs for oxazolidinones is an active area of research, and these principles can be applied to the oxazolidine-2,5-dione scaffold to overcome pharmacokinetic challenges. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-Chlorobenzyl)oxazolidine-2,5-dione?
- Methodology : The synthesis typically involves cyclization of precursor molecules. A validated approach includes reacting amino acid derivatives (e.g., tyrosine analogs) with 4-chlorobenzyl halides under basic conditions (e.g., anhydrous K₂CO₃) in ethanol or dichloromethane, followed by reflux and purification via recrystallization . Modifications to this route may involve optimizing stoichiometry or using flow reactors for scalability.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Yield improvements often require controlled temperature and exclusion of moisture.
Q. How is the structural identity of this compound confirmed in research settings?
- Analytical Techniques :
- Spectroscopy : ¹H/¹³C NMR to confirm the chlorobenzyl group (aromatic protons at δ 7.2–7.4 ppm) and oxazolidine-dione ring (C=O peaks at ~170–180 ppm in IR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (C₁₀H₈ClNO₃, exact mass: 237.02 g/mol).
- X-ray Crystallography : For absolute stereochemical confirmation, SHELX programs (e.g., SHELXL) are used to refine crystal structures .
Q. What preliminary biological activities are associated with this compound?
- Findings : While direct studies are limited, analogs like (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione exhibit antimicrobial and enzyme inhibitory activity. The chlorobenzyl group may enhance lipophilicity, potentially improving membrane permeability .
- Testing Protocols : Initial assays include:
- In vitro enzyme inhibition (e.g., proteases or kinases).
- Antimicrobial susceptibility testing against Gram-positive/negative bacteria.
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of this compound?
- Data Contradictions : reports a 65–70% yield using ethanol and K₂CO₃, while notes lower yields (~50%) in dichloromethane due to side reactions.
- Optimization Strategies :
- Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity.
- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. What is the mechanistic role of the 4-chlorobenzyl substituent in modulating chemical reactivity?
- Comparative Analysis :
| Substituent | Electronic Effect | Biological Activity |
|---|---|---|
| 4-Cl-Benzyl | Electron-withdrawing | Enhanced stability, potential for SNAr reactions |
| 4-OH-Benzyl | Electron-donating | Higher solubility, H-bonding capacity |
- Reactivity Insights : The chloro group directs electrophilic substitution to the meta-position and stabilizes intermediates in ring-opening reactions.
Q. What crystallographic challenges arise in determining the solid-state structure of this compound?
- Technical Approach : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement. Challenges include:
- Crystal twinning, requiring data collection at low temperatures (100 K).
- Resolving disorder in the chlorobenzyl group .
- Key Parameters :
- Space group identification (e.g., P2₁2₁2₁ for chiral centers).
- R-factor optimization (< 0.05 for high confidence).
Q. How does this compound compare to its methoxy or nitro analogs in stability assays?
- Stability Data :
| Analog | Thermal Decomposition (°C) | Hydrolytic Stability (pH 7.4) |
|---|---|---|
| 4-Cl-Benzyl | 120 (decomposition) | Stable for >24 hours |
| 4-NO₂-Benzyl | 110 (decomposition) | Rapid hydrolysis (<2 hours) |
- Mechanistic Insight : Electron-withdrawing groups (Cl, NO₂) reduce ring strain but may accelerate hydrolysis under basic conditions.
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to minimize side reactions .
- Characterization : Combine SCXRD with dynamic NMR to study conformational flexibility.
- Biological Testing : Include positive controls (e.g., known kinase inhibitors) and assess cytotoxicity early in screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
